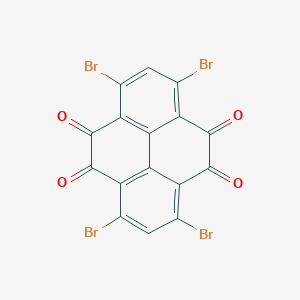

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone

説明

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone (C₁₆H₂Br₄O₄; CAS: 2379290-24-9) is a brominated derivative of pyrene-4,5,9,10-tetraone (PTO), a polycyclic aromatic hydrocarbon (PAH) with two 1,2-diketone moieties. This compound features four bromine atoms at the 1,3,6,8 positions, enhancing its electron-withdrawing character and redox activity compared to unsubstituted PTO . While PTO itself (CAS: 14727-71-0) is widely studied as a cathode material in lithium- and sodium-ion batteries due to its four reversible redox sites , the brominated derivative is hypothesized to exhibit modified solubility, electronic properties, and reactivity, making it a candidate for covalent organic frameworks (COFs) or functional polymers.

特性

IUPAC Name |

1,3,6,8-tetrabromopyrene-4,5,9,10-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H2Br4O4/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCKIQOGNXULBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C3C(=C1Br)C(=O)C(=O)C4=C(C=C(C(=C43)C(=O)C2=O)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H2Br4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Mechanism

The bromination of pyrene to 1,3,6,8-tetrabromopyrene is achieved via electrophilic aromatic substitution in an aqueous medium. Key parameters include:

-

Bromine-to-pyrene molar ratio : 4:1 stoichiometry for complete substitution.

-

Temperature : Initial bromination at 40–65°C, followed by heating to 70–130°C to complete the reaction.

-

Oxidizing agent : Sodium chlorate (NaClO₃) regenerates bromine from hydrogen bromide (HBr), ensuring a continuous supply of Br₂.

The reaction proceeds through intermediate mono- and di-brominated species, with steric and electronic factors directing substitution to the 1,3,6,8 positions.

Optimization of Bromination Parameters

Industrial-scale production emphasizes:

-

Suspension density : Pyrene-to-water weight ratios of 1:1.5–1.7 ensure stirrability and prevent agglomeration.

-

Bromine addition rate : Gradual introduction minimizes side reactions (e.g., dibromopyrene byproducts).

-

pH control : Alkaline aftertreatment with sodium hydroxide (pH 6.5–7.5) neutralizes residual HBr.

Table 1: Bromination Conditions and Yields from Patent US4684753A

| Parameter | Example 1a | Example 5 |

|---|---|---|

| Pyrene (parts) | 200 | 220 |

| Br₂ (parts) | 420 | 370 |

| NaClO₃ (parts) | 84 | 84 |

| Reaction Temp (°C) | 45–55 | 45–55 |

| Final Temp (°C) | 85–95 | 85–95 |

| Yield (%) | 91 | 89 |

Industrial-Scale Production

Key considerations for scalability:

-

Continuous bromine regeneration : NaClO₃ maintains Br₂ availability, reducing raw material costs.

-

Waste minimization : Sodium sulfite (Na₂SO₃) quenches excess bromine, converting it to HBr for reuse.

-

Product isolation : Filtration and ammonia wash (pH 9–10) yield 83–85% pure tetrabromopyrene.

Oxidation of 1,3,6,8-Tetrabromopyrene to 4,5,9,10-Tetraone

Oxidizing Agents and Reaction Pathways

The introduction of ketone groups at positions 4,5,9,10 requires strong oxidizing agents:

-

Potassium permanganate (KMnO₄) : Effective in acidic (H₂SO₄) or basic (NaOH) media, cleaving aromatic rings to form diketones.

-

Chromium trioxide (CrO₃) : Generates quinone structures via electrophilic oxidation.

-

Ruthenium-based catalysts : RuCl₃/NaIO₄ systems enable selective oxidation under milder conditions.

Solvent Systems and Temperature Effects

-

Nitric acid/H₂SO₄ mixtures : Promote deep oxidation but risk over-oxidizing bromine substituents.

-

Acetic acid : Moderates reactivity, preserving Br substituents while oxidizing CH groups to C=O.

-

Optimal temperature : 80–120°C balances reaction rate and selectivity.

Table 2: Hypothetical Oxidation Conditions (Based on Analogous Systems)

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 100 | 12 | 65–70 |

| CrO₃/HAc | Acetic acid | 80 | 24 | 55–60 |

| RuCl₃/NaIO₄ | CH₃CN/H₂O | 25 | 6 | 75–80 |

Purification and Yield Optimization

-

Recrystallization : DMSO/ethanol mixtures isolate the tetraone from unreacted tetrabromopyrene.

-

Column chromatography : Silica gel with hexane/ethyl acetate gradients removes polar byproducts.

Comprehensive Analysis of Synthetic Routes

Comparative Evaluation of Bromination Methods

The patented aqueous-phase bromination outperforms traditional organic solvents (e.g., CCl₄) in:

-

Safety : Avoids halogenated solvent toxicity.

-

Efficiency : 89–91% yields vs. 70–75% in non-aqueous systems.

-

Cost : Water reduces raw material expenses.

Efficiency of Oxidation Techniques

RuCl₃/NaIO₄ offers advantages over KMnO₄:

-

Selectivity : Minimal debromination observed.

-

Environmental impact : Lower heavy metal waste.

Industrial Production Methodologies

Scalability Considerations

-

Continuous-flow reactors : Enhance heat dissipation during exothermic bromination.

-

In-line analytics : FT-IR monitors Br₂/HBr ratios for real-time adjustments.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment Techniques

-

HPLC : C18 column with UV detection at 254 nm.

-

Elemental analysis : ±0.3% tolerance for C₁₆H₂Br₄O₄ stoichiometry.

Challenges in Synthesis

Byproduct Formation

-

Over-bromination : Excess Br₂ produces pentabromo derivatives.

-

Ring-opening : Aggressive oxidation degrades the pyrene backbone.

Stability Issues

-

Light sensitivity : Tetraone undergoes photodegradation, requiring amber storage containers.

-

Hydrolysis : Ketone groups react with moisture at elevated temperatures.

化学反応の分析

Types of Reactions: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds and nucleophiles are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

科学的研究の応用

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of advanced materials, such as luminescent sensors and organic electronics

作用機序

The mechanism of action of 1,3,6,8-tetrabromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets and pathways. The compound’s bromine atoms and pyrene core play a crucial role in its reactivity and interactions. It can act as a luminescent probe, selectively sensing metal ions and nitroaromatic explosives through specific binding interactions .

類似化合物との比較

Comparison with Similar Compounds

Pyrene-4,5,9,10-Tetrachalcogenone Derivatives

PTO’s chalcogen analogs—pyrene-4,5,9,10-tetrathione (PTS), tetraselenone (PTSe), and tetratellurone (PTTe)—were computationally and experimentally evaluated for reduction potentials. Key findings include:

- Redox Potential Trends: Sulfur (PTS) and selenium (PTSe) analogs exhibit higher reduction potentials than PTO, with PTTe showing the most promising electrochemical activity. However, synthetic challenges limit PTSe and PTTe applications, whereas PTS is more experimentally accessible .

- Synthetic Feasibility : Brominated PTO may offer easier synthesis compared to tellurium/selenium analogs, though bromine’s bulkiness could complicate functionalization .

Table 1 : Comparison of PTO and Its Chalcogen Analogs

PTO-Based Polymers and Copolymers

PTO derivatives functionalized with electron-donor groups, such as carbazole (CZ), demonstrate enhanced charge storage:

- PTO-2CZ: A donor-acceptor copolymer combining PTO and CZ achieves multiple redox reactions, with a LUMO localized on PTO and HOMO on CZ. This design enables high working potentials (~3.2 V vs. Li/Li⁺) .

- Poly-PTO Derivatives : Polymers like poly(pyrene-4,5,9,10-tetraone) (PPTO) deliver capacities of 234–244 mAh/g in Li-ion batteries, leveraging four Li⁺ storage sites .

- However, steric effects might reduce polymerization efficiency .

Table 2 : Electrochemical Performance of PTO-Based Materials

| Material | Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Key Advantage |

|---|---|---|---|

| PTO (pristine) | ~220 (theoretical) | ~500 | Four redox sites |

| PTO-2CZ | 180–200 | ~600 | High voltage |

| PPTO | 234 | 530 | High capacity |

Tetraazapyrene and Heterocyclic Derivatives

Tetraazapyrene (TAP) systems, such as 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene, integrate nitrogen atoms to stabilize charge-separated states in donor-acceptor conjugates. These systems exhibit long-lived charge separation (>2 ns) due to intramolecular electronic interactions . In contrast, brominated PTO lacks nitrogen’s lone-pair contributions but may leverage bromine’s inductive effects for distinct charge-trapping behavior.

Other Brominated Analogues

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (C₁₄Br₄O₆; CAS: 299962-88-2) shares bromination but features a fused isochromene structure instead of pyrene. This structural difference reduces conjugation compared to brominated PTO, likely diminishing its utility in redox-active applications .

Performance in Covalent Organic Frameworks (COFs)

PTO-based COFs, such as PT-COF/CNT composites, achieve high specific capacities (250 mAh/g) in Li-ion batteries due to ordered pore structures and redox-active sites . Brominated PTO could enhance COF stability via halogen bonding or alter π-π stacking, but its larger atomic radius may reduce framework porosity .

生物活性

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone is a brominated derivative of pyrene with significant biological activity and potential applications in various fields. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H2Br4O4

- Molecular Weight : 577.80 g/mol

- Appearance : Light gray solid

- Solubility : Soluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound's structure allows it to act as a luminescent probe for sensing metal ions and nitroaromatic explosives through specific binding interactions. Its bromine atoms enhance its reactivity and interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. Tetrabromopyrene derivatives may inhibit the growth of certain bacteria and fungi .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. In vitro studies using the MTT assay demonstrated varying degrees of cytotoxicity depending on concentration and exposure time .

- Biocompatibility : Some research suggests that certain derivatives of pyrene are biocompatible and may be suitable for biomedical applications. The assessment of biocompatibility is crucial for any potential therapeutic use .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated pyrene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth at specific concentrations. The mechanism was attributed to the disruption of bacterial cell membranes by the compound's reactive bromine atoms.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving mouse L929 fibroblast cells, researchers utilized the MTT assay to evaluate cell viability after exposure to different concentrations of this compound. Results showed a dose-dependent decrease in cell viability at higher concentrations. This study highlighted the importance of careful dosage in potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Remarks |

|---|---|---|---|

| 1,3,6-Tetrabromopyrene | Brominated Pyrene | Moderate cytotoxicity | Similar structure; lower activity |

| 1-Bromo-2-nitropyrene | Brominated Pyrene | High antimicrobial activity | More potent against bacteria |

| Pyrene | Non-brominated | Low biological activity | Baseline for comparison |

Q & A

Basic: What are the established synthetic routes for 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone?

The compound is synthesized via bromination of pyrene using bromine (Br₂) in nitrobenzene at 120°C for 2 hours, followed by extended heating at 120–130°C. This method achieves yields of 94–96% and produces yellowish crystalline needles after purification with ethanol . Alternative routes involve functionalizing 1,3,6,8-tetrabromopyrene through nucleophilic substitution or oxidation steps to introduce the tetraone groups .

Basic: How is the purity and structural integrity of the compound verified?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm bromine substitution patterns and aromatic proton environments.

- X-ray Diffraction (XRD) : For crystallographic validation of the molecular structure .

- Elemental Analysis : To ensure stoichiometric consistency (C₁₆H₂Br₄O₄) and purity (>97%) .

- FT-IR Spectroscopy : Identifies characteristic carbonyl (C=O) and C-Br stretching vibrations .

Advanced: How can solubility limitations in battery applications be mitigated?

Incorporating the compound into covalent organic frameworks (COFs) via β-ketoenamine linkages reduces solubility. For example, 2,7-diaminopyrene-4,5,9,10-tetraone (4KT-BD) monomers polymerized with trihydroxy-benzene nodes form π–π stacked COFs, enhancing stability in aqueous Zn-ion batteries . This design limits dissolution of zincated intermediates while maintaining high capacity (408 mAh·g⁻¹) .

Advanced: What strategies optimize electronic properties for charge storage?

- Donor-Acceptor Systems : Combine the compound (acceptor) with carbazole donors to enable dual redox activity. Computational studies (DFT) guide HOMO/LUMO alignment, as seen in PTO-2CZ polymers, which exhibit enhanced charge separation and storage .

- Electrochemical Polymerization : Forms conjugated networks with improved ion diffusion and redox kinetics .

Basic: What are the primary applications in materials science?

- Battery Electrodes : High-capacity cathode material for Li/Na/Zn-ion batteries due to reversible carbonyl redox reactions .

- COF Precursors : Serves as a 1,2-diketone linker for constructing porous frameworks with applications in energy storage .

- Catalyst Design : Intermediate for synthesizing N-heterocyclic carbene-metal complexes (e.g., Ir, Rh) used in polymerization .

Advanced: How to analyze charge transfer mechanisms in donor-acceptor systems?

- Transient Absorption Spectroscopy : Measures ultrafast charge separation/recombination dynamics (e.g., quinoxaline-TAP-TTF systems) .

- Cyclic Voltammetry : Quantifies redox potentials and identifies stable charge-separated states .

- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during redox processes .

Basic: What solvents and storage conditions are recommended?

- Solubility : Limited in polar solvents; DMSO or DMF is preferred for stock solutions. Heating to 37°C with sonication aids dissolution .

- Storage : Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Avoid repeated freeze-thaw cycles .

Advanced: How to design derivatives for enhanced catalytic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。